2-Chloro-3-(4-chlorophenyl)propanal 2-Chloro-3-(4-chlorophenyl)propanal
Brand Name: Vulcanchem
CAS No.: 99846-92-1
VCID: VC8336998
InChI: InChI=1S/C9H8Cl2O/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,6,9H,5H2
SMILES: C1=CC(=CC=C1CC(C=O)Cl)Cl
Molecular Formula: C9H8Cl2O
Molecular Weight: 203.06 g/mol

2-Chloro-3-(4-chlorophenyl)propanal

CAS No.: 99846-92-1

Cat. No.: VC8336998

Molecular Formula: C9H8Cl2O

Molecular Weight: 203.06 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3-(4-chlorophenyl)propanal - 99846-92-1

Specification

CAS No. 99846-92-1
Molecular Formula C9H8Cl2O
Molecular Weight 203.06 g/mol
IUPAC Name 2-chloro-3-(4-chlorophenyl)propanal
Standard InChI InChI=1S/C9H8Cl2O/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,6,9H,5H2
Standard InChI Key MEOIKCIMZLZUQL-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CC(C=O)Cl)Cl
Canonical SMILES C1=CC(=CC=C1CC(C=O)Cl)Cl

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

The compound’s structure features a propanal chain (CH₂-CHO) with a chlorine atom at the second carbon and a 4-chlorophenyl group at the third carbon. Key properties include:

PropertyValueSource
Molecular formulaC₉H₈Cl₂O
Molecular weight203.06 g/mol
Purity≥95%
DensityNot reported
Boiling pointNot reported
Melting pointNot reported

The absence of density, boiling point, and melting point data in available literature highlights gaps in its characterization, likely due to its discontinued status . Comparatively, the related compound 3-(4-chlorophenyl)propanal (CAS: 75677-02-0) has a density of 1.139 g/cm³ and a boiling point of 238.6°C , suggesting that the additional chlorine in 2-Chloro-3-(4-chlorophenyl)propanal may increase molecular weight and polarity while altering physical properties.

Spectroscopic Data

While specific spectroscopic data (e.g., NMR, IR) for this compound are unavailable, analogs like 3-(4-chlorophenyl)propanal exhibit distinct absorption bands in IR spectra for the aldehyde group (~1720 cm⁻¹) and C-Cl stretches (~750 cm⁻¹) . Such features likely persist in 2-Chloro-3-(4-chlorophenyl)propanal, with modifications due to the additional chlorine substituent.

Synthesis and Industrial Production

Industrial Challenges

The discontinuation of 2-Chloro-3-(4-chlorophenyl)propanal by suppliers like CymitQuimica implies challenges in scaling production, potentially due to:

  • Regulatory hurdles: Strict controls on chlorinated compounds.

  • Economic factors: Low demand relative to synthesis costs.

  • Safety concerns: Handling reactive aldehydes and chlorinated intermediates.

Applications in Research

Role as a Synthetic Intermediate

As a small-molecule scaffold, this compound’s aldehyde group enables participation in condensation reactions (e.g., formation of Schiff bases) and nucleophilic additions. Its chlorinated aromatic ring enhances electron-withdrawing effects, potentially stabilizing reactive intermediates in heterocyclic synthesis.

Pharmaceutical Relevance

Chlorinated aldehydes are precursors in drug discovery, particularly for antimicrobial and anti-inflammatory agents. For example, structurally similar compounds inhibit enzymes like aldose reductase, a target in diabetic complication therapies . While direct studies on 2-Chloro-3-(4-chlorophenyl)propanal are lacking, its scaffold could be modified to explore bioactivity.

Comparative Analysis with Related Compounds

The table below contrasts 2-Chloro-3-(4-chlorophenyl)propanal with its non-chlorinated and mono-chlorinated analogs:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Features
2-Chloro-3-(4-chlorophenyl)propanalC₉H₈Cl₂O203.06Dichlorinated, aldehyde
3-(4-Chlorophenyl)propanalC₉H₉ClO168.62Monochlorinated, aldehyde
3-(Phenyl)propanalC₉H₁₀O134.18Non-chlorinated, aldehyde

The additional chlorine in 2-Chloro-3-(4-chlorophenyl)propanal increases molecular weight and lipophilicity, potentially enhancing binding affinity in biological systems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator